molecular formula C9H6F6 B14601943 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 58623-62-4

2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene

Katalognummer: B14601943
CAS-Nummer: 58623-62-4
Molekulargewicht: 228.13 g/mol
InChI-Schlüssel: IXYRIJMHJORGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with the molecular formula C₉H₆F₆. It is characterized by the presence of two trifluoromethyl groups attached to a bicyclo[2.2.1]hepta-2,5-diene structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a strong base such as potassium tert-butoxide (KOtBu). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric effects.

Eigenschaften

CAS-Nummer

58623-62-4

Molekularformel

C9H6F6

Molekulargewicht

228.13 g/mol

IUPAC-Name

2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C9H6F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-5H,3H2

InChI-Schlüssel

IXYRIJMHJORGEM-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C(=C2C(F)(F)F)C(F)(F)F

Verwandte CAS-Nummern

72920-56-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.